molecular formula C7H10O B3385805 8-Oxabicyclo[5.1.0]oct-2-ene CAS No. 6669-45-0

8-Oxabicyclo[5.1.0]oct-2-ene

Cat. No. B3385805
CAS RN: 6669-45-0
M. Wt: 110.15 g/mol
InChI Key: AICQGEJAVPVHGQ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[5.1.0]oct-2-ene is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.16 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of 8-Oxabicyclo[5.1.0]oct-2-ene has been reported in several studies . For instance, one method involves the use of gold (I) catalyst in a domino process, which results in the assembly of two C–H, two C–O, and one C–C bond through a sequence of cyclization/semi-pinacol rearrangements .


Molecular Structure Analysis

The molecular structure of 8-Oxabicyclo[5.1.0]oct-2-ene consists of seven carbon atoms, ten hydrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10O/c1-2-4-6-7(8-6)5-3-1/h2,4,6-7H,1,3,5H2 .


Chemical Reactions Analysis

The chemical reactions involving 8-Oxabicyclo[5.1.0]oct-2-ene have been studied in the context of asymmetric synthesis . One notable reaction is the [3 + 4] annulation, which is considered to be a tandem cyclopropanation/Cope rearrangement .


Physical And Chemical Properties Analysis

8-Oxabicyclo[5.1.0]oct-2-ene has a molecular weight of 112.17 g/mol . It has a topological polar surface area of 12.5 Ų and a complexity of 80.4 . The compound does not have any hydrogen bond donors but has one hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Enantiomers

Both enantiomers of a related compound, 8-oxabicyclo[3.2.1]oct-3-en-2-one, were synthesized using an oxidative cycloetherification method, demonstrating the utility of these compounds in chiral synthesis. This process was instrumental in the formal synthesis of (+)-sundiversifolide, a compound with potential biological applications (Kawasumi, Kanoh, & Iwabuchi, 2011).

Application in Asymmetric Synthesis

8-Oxabicyclo[3.2.1]oct-6-en-3-ones have been utilized in the asymmetric synthesis of polyoxygenated building blocks, crucial for modern natural product synthesis. This application leverages the defined stereochemical features of these scaffolds for non-aldol approaches (Hartung & Hoffmann, 2004).

Catalytic Synthesis

A sustainable and simple Au(I) catalytic system was developed for synthesizing 8-oxabicyclo[3.2.1]oct-2-enes. This method highlights the selectivity, good functional group tolerance, and novel approach in synthesizing oxabicyclic and oxatricyclic systems (Vandavasi et al., 2015).

Marine Natural Product Synthesis

In the context of marine natural product synthesis, functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-ones were used to prepare tricyclic epoxy alcohols and aminated derivatives. These compounds have been investigated for their biological activities (Proemmel, Wartchow, & Hoffmann, 2002).

Preparation of Chiral Building Blocks

The stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric [3+2]-cycloaddition using platinum-containing carbonyl ylides exemplifies the use of 8-oxabicyclo compounds in creating chiral building blocks. This method resulted in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).

Mechanism of Action

The mechanism of action for the reactions involving 8-Oxabicyclo[5.1.0]oct-2-ene is thought to involve a tandem cyclopropanation/Cope rearrangement . This mechanism is consistent with the excellent regio- and stereocontrol observed in these [3 + 4] annulations .

Future Directions

Future research on 8-Oxabicyclo[5.1.0]oct-2-ene could focus on its potential applications in the synthesis of complex organic molecules . Its use in the asymmetric formal total synthesis of (+)-cortistatins has been successfully demonstrated .

properties

IUPAC Name

8-oxabicyclo[5.1.0]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-4-6-7(8-6)5-3-1/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICQGEJAVPVHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452414
Record name 8-Oxabicyclo[5.1.0]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[5.1.0]oct-2-ene

CAS RN

6669-45-0
Record name 8-Oxabicyclo[5.1.0]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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